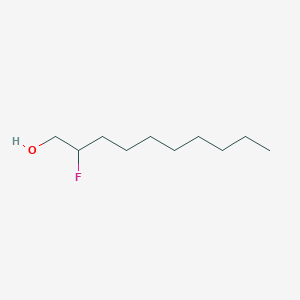

1-Decanol, 2-fluoro-

Description

Contemporary Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds hold substantial contemporary significance in synthetic chemistry due to the profound impact of fluorine on the physicochemical and biological properties of organic molecules. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent single bonds, characterized by a short bond length and high bond dissociation energy. chinesechemsoc.org This unique bond imparts distinct characteristics such as enhanced metabolic stability, altered lipophilicity, and improved permeability to fluorinated compounds. chinesechemsoc.org

The incorporation of fluorine atoms or fluoroalkyl groups into organic molecules has led to widespread applications across various sectors. Approximately 20% of pharmaceuticals and 50% of agrochemicals currently contain one or more fluorine atoms, highlighting their critical role in drug discovery and agricultural innovation. chinesechemsoc.org Beyond life sciences, organofluorine compounds are integral to materials science, finding utility in refrigerants, smartphone liquid crystal displays, photovoltaic solar cells, and specialized coatings like Teflon tapes. springernature.com The development of safer and more effective synthetic methods for introducing fluorine into organic molecules has been a major focus in recent decades, with significant progress in fluorination and fluoroalkylation strategies. chinesechemsoc.orgspringernature.commdpi.commdpi.com

Structural Classification within Fluorinated Decanol (B1663958) Derivatives

Decanol derivatives are alcohols with a ten-carbon chain. The parent compound, 1-decanol (B1670082) (decan-1-ol), has the molecular formula C₁₀H₂₂O and a hydroxyl group at the terminal carbon (C1). sigmaaldrich.comwikipedia.org Its PubChem CID is 8174. wikipedia.org

1-Decanol, 2-fluoro- is a monofluoro derivative, meaning it contains a single fluorine atom, specifically located at the C2 position of the decanol chain. This specific substitution pattern differentiates it from other fluorinated decanol derivatives, which can vary in both the number and position of fluorine atoms. For instance, "Decanol, 10-fluoro-" (10-fluorodecan-1-ol) has the fluorine atom at the C10 position, despite sharing the same molecular formula C₁₀H₂₁FO and molecular weight of 176.27 g/mol . nih.gov

More extensively fluorinated decanol derivatives also exist, such as "1H,1H,2H,2H-Perfluoro-1-decanol" (also known as 8:2 fluorotelomer alcohol or 8:2 FTOH). This compound has the formula C₁₀H₅F₁₇O and a much higher molecular weight of 464.122 g/mol , indicating a significant number of fluorine atoms along its chain. fishersci.casmolecule.comisotope.com Another example is "2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol" with the formula CF₃(CF₂)₈CH₂OH and a molecular weight of 500.10 g/mol , where almost all hydrogen atoms on the carbon chain are replaced by fluorine atoms except for the hydrogens on the carbons adjacent to the hydroxyl group. sigmaaldrich.com

The structural classification of 1-Decanol, 2-fluoro- within these derivatives is based on its specific monofluoro substitution at the C2 position, offering a distinct set of steric and electronic properties compared to its non-fluorinated parent or other polyfluorinated analogues.

Structure

3D Structure

Properties

CAS No. |

110500-35-1 |

|---|---|

Molecular Formula |

C10H21FO |

Molecular Weight |

176.27 g/mol |

IUPAC Name |

2-fluorodecan-1-ol |

InChI |

InChI=1S/C10H21FO/c1-2-3-4-5-6-7-8-10(11)9-12/h10,12H,2-9H2,1H3 |

InChI Key |

SJZQQJOIMGMRKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CO)F |

Origin of Product |

United States |

Synthetic Strategies for 1 Decanol, 2 Fluoro

Established Synthetic Pathways

Established methods for synthesizing fluoroalcohols often involve modifications of existing carbon skeletons or the introduction of fluorine into pre-functionalized precursors.

Hydrogenation reactions, particularly reductions of carbonyl-containing precursors, represent a viable strategy for synthesizing fluoroalcohols. While direct examples for 1-Decanol (B1670082), 2-fluoro- are limited, the principle can be illustrated by the synthesis of related fluorinated decanols. For instance, (R)-(-)-2-fluoro-2-(trifluoromethyl)-1-decanol can be synthesized by the reduction of (S)-(+)-2-fluoro-2-(trifluoromethyl)decanoyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether at ice-bath temperatures ctdbase.org. This process, which involves the conversion of an acyl chloride to an alcohol, exemplifies a hydrogenation-based approach. The reaction proceeds with a notable yield, demonstrating the feasibility of reducing fluorinated carbonyl compounds to their corresponding alcohols. ctdbase.org

Table 1: Example of Hydrogenation-Based Synthesis

| Reactant | Reagent | Product | Yield (%) | Conditions |

| (S)-(+)-2-fluoro-2-(trifluoromethyl)decanoyl chloride | Lithium aluminum hydride (LiAlH4) | (R)-(-)-2-fluoro-2-(trifluoromethyl)-1-decanol | 56 | Anhydrous ether, ice cooling, 3 hours stirring ctdbase.org |

Nucleophilic substitution reactions offer a foundational pathway for introducing fluorine atoms. A classic example is the Finkelstein reaction, where a halogen atom (e.g., chlorine) is replaced by fluorine using a fluoride (B91410) source such as potassium fluoride (KF) ctdbase.org. For the synthesis of 1-Decanol, 2-fluoro-, this would conceptually involve the nucleophilic displacement of a leaving group, such as a chloride, from 2-chloro-1-decanol.

However, the reactivity of carbon-halogen bonds in nucleophilic substitution varies significantly with the halogen. The carbon-fluorine bond is notably strong, making direct nucleophilic substitution to introduce fluorine often challenging, especially on non-activated substrates googleapis.com. Conversely, substituting a chlorine atom with fluorine is more feasible. Primary haloalkanes typically undergo SN2 reactions, where the nucleophile attacks the carbon atom bearing the leaving group from the opposite side in a concerted manner science.gov. The successful application of this method to 1-Decanol, 2-fluoro- would therefore depend on the efficient synthesis of 2-chloro-1-decanol and optimized reaction conditions to favor the desired fluorination over potential side reactions.

Hydrogenation-Based Approaches for 1-Decanol, 2-fluoro- Synthesis

Advanced Synthetic Methodologies

Advanced synthetic methodologies aim to overcome limitations of established pathways, focusing on stereocontrol, catalytic efficiency, and environmental sustainability.

The creation of enantiopure fluorinated compounds is crucial, particularly in pharmaceutical and agrochemical industries, where stereochemistry can significantly impact biological activity. The synthesis of (R)-(-)-2-fluoro-2-(trifluoromethyl)-1-decanol, as discussed previously, highlights a stereoselective approach achieved through the reduction of a chiral acyl chloride precursor ctdbase.org. This demonstrates that if a chiral precursor can be prepared, subsequent reduction can yield enantiopure fluoroalcohols.

More broadly, asymmetric synthesis of β-fluoro alcohols has been a subject of significant research, often involving epoxide ring opening with fluoride sources or reactions with boron trifluoride-diethyl ether complex, which can yield β-fluoro alcohols with high regio- and diastereoselectivity. While these methods are general for β-fluoro alcohols, their application to the specific decanol (B1663958) scaffold for enantiopure 1-Decanol, 2-fluoro- would require careful design of the starting epoxide or other chiral precursors. Catalytic asymmetric hydrogenation of fluorinated olefins is another promising avenue for synthesizing enantioenriched fluoromethylated compounds, demonstrating excellent yields and enantioselectivities with various N,P-ligands.

Novel catalytic fluorination processes seek to enable more efficient and selective introduction of fluorine. Photoredox catalysis has emerged as a powerful tool for deoxyfluorination of alcohols. For example, a visible-light photoredox-catalyzed method has been developed for the deoxyfluorination of alcohols via their corresponding oxalates, utilizing an electrophilic fluorine source like Selectfluor (PubChem CID: 2724933). While this specific study demonstrated the deoxyfluorination of 2-decanol (B1670014) to yield a fluorinated product at the 2-position, the methodology could potentially be adapted or further developed for the selective fluorination of 1-decanol at the 2-position by controlling the activation and reaction conditions. This approach complements traditional nucleophilic deoxyfluorination protocols, especially for challenging substrates.

The principles of green chemistry are increasingly integrated into synthetic design to minimize environmental impact. In the context of fluorination, this involves reducing waste, avoiding hazardous reagents, and promoting energy efficiency. Fluorous chemistry, for instance, offers a "green" approach by utilizing fluorocarbon solvents that are immiscible with common organic solvents and water. This property facilitates the easy separation and recycling of fluorous catalysts and products, thereby reducing solvent waste and enabling catalyst reuse. While specific applications to 1-Decanol, 2-fluoro- synthesis are not detailed, the general concept of employing fluorous biphase systems (FBS) or multiphase systems (FMS) could be explored for catalytic fluorination or reduction steps to enhance sustainability. The development of milder, more selective catalytic systems and the use of less hazardous fluorinating agents, such as certain electrophilic fluorine sources, also align with green chemistry principles by offering safer and more efficient alternatives to traditional methods.

Spectroscopic and Structural Characterization of 1 Decanol, 2 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the presence of specific functional groups by analyzing the magnetic properties of atomic nuclei. For fluorinated compounds, the inclusion of Fluorine-19 (¹⁹F) NMR spectroscopy is particularly valuable due to the high sensitivity and wide chemical shift range of the fluorine nucleus.

Proton (¹H) NMR spectroscopy is fundamental for determining the number and types of hydrogen atoms in a molecule and their connectivity. For 1-Decanol (B1670082), 2-fluoro-, the ¹H NMR spectrum would display signals for the various proton environments along the decyl chain and the hydroxyl group. Protons adjacent to the fluorine atom (on C-1 and C-2) would be particularly affected, exhibiting characteristic chemical shifts and complex splitting patterns due to coupling with both other protons and the fluorine nucleus (e.g., ³JHF, ²JHF). The hydroxyl proton's signal would typically appear as a broad singlet, sensitive to concentration and solvent. Detailed ¹H NMR data for 1-Decanol, 2-fluoro- is not publicly available.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis of 1-Decanol, 2-fluoro-

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), provides highly accurate mass measurements, typically to several decimal places. This precision allows for the unambiguous determination of the elemental composition (molecular formula) of a compound. For 1-Decanol, 2-fluoro- (C₁₀H₂₁FO), HRMS would confirm its exact mass, which is 176.157643451 Da. nih.gov The observed exact mass from an HRMS experiment would be compared to the calculated exact mass for the proposed molecular formula, providing strong evidence for its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) of 1-Decanol, 2-fluoro-

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for elucidating the molecular structure and functional groups present in a chemical compound. These methods probe the vibrational modes of molecules, providing characteristic spectral fingerprints that can be used for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

As of the current available literature and public databases, specific detailed Fourier Transform Infrared (FTIR) spectroscopic investigations focusing solely on 1-Decanol, 2-fluoro- are not readily documented. However, a hypothetical FTIR spectrum of 1-Decanol, 2-fluoro- would be expected to exhibit characteristic absorption bands corresponding to its functional groups.

Key vibrational modes anticipated in the FTIR spectrum would include:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group, characteristic of alcohols. The exact position and breadth would depend on the extent of hydrogen bonding.

C-H Stretching: Multiple bands in the 2850-2970 cm⁻¹ region would correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds within the decyl chain.

C-F Stretching: The presence of the fluorine atom at the 2-position would introduce C-F stretching vibrations. These typically appear in the fingerprint region, often strong and sharp, between approximately 1000-1300 cm⁻¹. The exact position can be sensitive to the molecular environment and the specific carbon to which the fluorine is attached.

C-O Stretching: The C-O stretching vibration of the primary alcohol would typically be observed around 1000-1070 cm⁻¹.

CH₂ Bending and Wagging: Various bending and wagging vibrations of the methylene (B1212753) (CH₂) groups along the alkyl chain would contribute to the complex fingerprint region below 1500 cm⁻¹.

Without specific experimental data, a detailed table of observed FTIR frequencies and their assignments for 1-Decanol, 2-fluoro- cannot be provided. Such investigations would typically involve collecting spectra in various phases (e.g., liquid, solid, solution) and potentially at different temperatures to study conformational changes and intermolecular interactions.

Raman Spectroscopic Studies

Similar to FTIR, comprehensive Raman spectroscopic studies specifically on 1-Decanol, 2-fluoro- are not widely reported in publicly accessible scientific literature. Raman spectroscopy complements FTIR by providing information on molecular vibrations that involve a change in polarizability, often strong for symmetric vibrations and non-polar bonds.

For 1-Decanol, 2-fluoro-, a Raman spectrum would likely show:

C-C Stretching: Strong bands related to the carbon-carbon backbone stretching vibrations of the decyl chain, typically in the 800-1200 cm⁻¹ region.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ range corresponding to C-H stretching vibrations, often intense due to the high polarizability of C-H bonds.

C-F Stretching: While C-F stretching can be observed in Raman, its intensity can vary. It would contribute to the fingerprint region, potentially overlapping with other skeletal vibrations.

O-H Bending: The O-H bending vibration might be observed, although often weaker in Raman compared to FTIR.

The absence of specific experimental Raman data prevents the presentation of detailed research findings or data tables for this compound. Future research in this area would involve acquiring high-resolution Raman spectra and employing computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and aid in band assignments.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 1-Decanol, 2-fluoro-, the elucidation of its solid-state structure via X-ray crystallography would provide invaluable insights into its molecular conformation and crystal packing.

However, a thorough search of crystallographic databases and scientific literature does not reveal any reported X-ray crystallography data for 1-Decanol, 2-fluoro-. This suggests that single crystals suitable for diffraction studies may not have been grown or that the structural analysis has not been published.

If X-ray crystallographic data were available, it would typically include:

Crystal System and Space Group: Information about the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell.

Atomic Coordinates: The precise positions of all atoms within the unit cell.

Bond Lengths and Angles: Detailed measurements of interatomic distances and angles, revealing the molecular geometry.

Hydrogen Bonding and Intermolecular Interactions: Identification and characterization of any hydrogen bonds or other weak interactions that dictate the crystal packing.

The absence of such data means that the definitive solid-state structure of 1-Decanol, 2-fluoro- remains to be experimentally determined.

Computational Chemistry and Theoretical Investigations of 1 Decanol, 2 Fluoro

Quantum Mechanical Studies

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are essential for probing the electronic structure, stability, and reactivity of molecules at an atomic level.

DFT calculations are a widely utilized method for investigating the electronic structure and preferred conformations of organic molecules. For 1-Decanol (B1670082), 2-fluoro-, DFT would be employed to:

Electronic Structure: Analyze the distribution of electron density, the nature of frontier molecular orbitals (HOMO-LUMO), and the electrostatic potential surface. The high electronegativity of fluorine at the C2 position would exert a strong inductive effect, significantly influencing the electron density around the C-F bond and the adjacent hydroxyl group. This electron-withdrawing effect is known to enhance the acidity of the hydroxyl group in fluorinated alcohols acs.org.

Conformation: Determine the energetically most stable three-dimensional arrangements (conformers) of the molecule. The decanol (B1663958) chain possesses considerable conformational flexibility, typically favoring extended, all-trans arrangements researchgate.net. However, the presence of the fluorine atom at the C2 position introduces specific steric and electronic interactions, such as the gauche effect, which could alter the preferred dihedral angles and introduce new local energy minima compared to unfluorinated 1-decanol libretexts.org. DFT calculations would identify these stable conformers and the energy barriers for interconversion.

An example of the type of data that would be generated from such studies includes:

| Property | Description |

| Optimized Geometries | Bond lengths (e.g., C-F, C-O, C-C), bond angles, and dihedral angles for various conformers. |

| Relative Energies | Energy differences between identified conformers, indicating their relative stabilities. |

| Energy Barriers | Activation energies for rotational transitions between conformers. |

| Dipole Moment | Overall molecular polarity, influenced by the C-F bond. |

| Frontier Molecular Orbitals | Energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), providing insights into reactivity. |

| Atomic Charges | Distribution of partial charges on atoms, reflecting the inductive effect of fluorine. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a more rigorous, first-principles approach to calculating molecular properties without relying on empirical parameters. For 1-Decanol, 2-fluoro-, these methods would be crucial for:

Molecular Properties: Accurately predicting spectroscopic properties like vibrational frequencies (e.g., O-H and C-F stretching modes) and Nuclear Magnetic Resonance (NMR) chemical shifts, which are sensitive to the local electronic environment. These calculations could also yield precise thermochemical parameters, such as the standard enthalpy of formation.

Reactivity: Investigating potential reaction pathways and transition states, particularly for reactions involving the hydroxyl group or the C-F bond. The electron-withdrawing nature of fluorine could modify the reactivity of the hydroxyl group, potentially affecting its acidity or nucleophilicity in chemical transformations acs.org. Ab initio calculations are generally employed to determine activation energies and understand reaction mechanisms rsc.org.

An example of the type of data that would be generated from such studies includes:

| Property | Description |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra, providing insights into molecular vibrations and functional groups. |

| NMR Chemical Shifts | Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, aiding in structural characterization. |

| Thermodynamic Properties | Standard enthalpy of formation, entropy, and Gibbs free energy. |

| Activation Energies | Energy barriers for specific chemical reactions, indicating their kinetic feasibility. |

Density Functional Theory (DFT) Calculations on Electronic Structure and Conformation

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are indispensable for understanding the behavior of molecules in various environments, including their conformational dynamics and interactions in condensed phases.

MD simulations, often combined with advanced sampling techniques, enable a thorough exploration of the conformational space of flexible molecules like 1-Decanol, 2-fluoro-.

Conformational Landscape: The long alkyl chain of 1-Decanol, 2-fluoro- and the presence of the fluorine atom contribute to a complex conformational landscape. MD simulations could dynamically sample numerous conformers and their interconversion pathways over time. The fluorine atom's steric and electronic effects would influence the preferred orientations of the adjacent carbon chain and the hydroxyl group libretexts.org.

Energy Minima: Techniques such as simulated annealing or replica exchange MD could be employed to extensively explore the potential energy surface, identifying global and local energy minima. This complements static quantum mechanical calculations by providing a statistical ensemble of accessible conformations at a given temperature, offering a more complete picture of the molecule's flexibility and preferred states.

An example of the type of data that would be generated from such studies includes:

| Property | Description |

| Dihedral Angle Distributions | Histograms or probability distributions of key dihedral angles over the simulation time, revealing conformational preferences. |

| RMSD (Root-Mean-Square Deviation) | Measures of structural fluctuation and stability of the molecule during the simulation. |

| Conformational Cluster Analysis | Identification and population of distinct conformational states sampled during the simulation. |

| Conformational Interconversion Rates | Rates at which the molecule transitions between different conformational states. |

MD simulations are particularly adept at investigating how molecules interact with each other and their surrounding environment, which is fundamental to understanding macroscopic properties like solubility, aggregation, and self-assembly.

Intermolecular Interactions: For 1-Decanol, 2-fluoro-, simulations could detail the hydrogen bonding patterns involving the hydroxyl group. Fluorinated alcohols are known to exhibit altered hydrogen bonding characteristics compared to their non-fluorinated counterparts, often forming weaker hydrogen bonds due to the electron-withdrawing effect of fluorine acs.orgresearchgate.net. Additionally, van der Waals interactions and potential "fluorophilic" interactions (interactions between fluorinated segments) would be crucial for understanding its behavior in different solvents or in pure liquid.

Potential for Self-Assembly: As a long-chain alcohol, 1-decanol exhibits amphiphilic properties. The introduction of fluorine could modify these characteristics. MD simulations could explore the potential for 1-Decanol, 2-fluoro- to form ordered structures such as micelles or bilayers in aqueous or mixed solvent systems. This would involve analyzing radial distribution functions between different atomic centers and observing the formation and stability of aggregates researchgate.net.

An example of the type of data that would be generated from such studies includes:

| Property | Description |

| Radial Distribution Functions (RDFs) | Probability of finding atoms or groups at a certain distance from each other, indicating preferred intermolecular contacts. |

| Hydrogen Bond Analysis | Quantification of the number, lifetime, and geometry of hydrogen bonds formed between molecules. |

| Diffusion Coefficients | Measures of molecular mobility within a solvent or bulk phase. |

| Aggregation Behavior | Visualizations and quantitative analysis of aggregate formation (e.g., micelles, clusters). |

Reaction Mechanism Studies Involving 1 Decanol, 2 Fluoro

Elucidation of Reaction Mechanisms in Synthetic Transformations

Direct mechanistic studies specifically detailing synthetic transformations of 1-Decanol (B1670082), 2-fluoro- as a reactant are limited in the readily available literature. However, the synthesis of related fluorinated alcohols provides insights into the types of reactions and their underlying mechanisms that could be relevant. For instance, the synthesis of (R)-(-)-2-fluoro-2-(trifluoromethyl)-1-decanol, a structurally similar fluorinated alcohol, involves the reduction of (S)-(+)-2-fluoro-2-(trifluoromethyl)decanoyl chloride using lithium aluminum hydride prepchem.comrsc.org. This transformation proceeds via a well-established nucleophilic addition mechanism, where the hydride anion (H⁻) from lithium aluminum hydride attacks the electrophilic carbonyl carbon of the acyl chloride, followed by subsequent protonation to yield the alcohol.

The broader field of fluoroalkylation highlights how the introduction of fluorine can dramatically alter chemical outcomes and reaction pathways compared to their non-fluorinated counterparts rsc.orgresearchgate.net. Fluorine's electron-withdrawing inductive effect can influence the electron density at adjacent carbons, thereby affecting the electrophilicity or nucleophilicity of reaction centers and the stability of intermediates (e.g., carbanions, carbocations, or radicals) rsc.orgresearchgate.netsiue.edu. This unique influence necessitates specific mechanistic considerations when designing synthetic transformations involving alpha-fluorinated compounds.

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, and the presence of an alpha-fluorine atom in 1-Decanol, 2-fluoro- can significantly modulate the typical mechanistic pathways observed for unfluorinated alcohols.

Dehydroxyfluorination (Conversion of -OH to -F): The direct substitution of a hydroxyl group by a fluorine atom (fluoro-de-hydroxylation) is a crucial transformation. The hydroxyl group itself is a poor leaving group and must first be activated, often by conversion into a better leaving group such as a sulfonate ester or through complexation with fluorinating reagents . Traditional nucleophilic deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor typically proceed via SN2 pathways, which can be challenging for sterically hindered or tertiary alcohols, often leading to competing elimination side-reactions scientificupdate.comnih.gov. However, for primary alcohols like 1-Decanol, 2-fluoro-, an SN2 mechanism would generally be favored if a suitable leaving group is formed. More recently, photoredox-catalyzed deoxyfluorination strategies using electrophilic fluorine sources like Selectfluor have emerged, operating through radical-mediated C-F coupling scientificupdate.comnih.govprinceton.edu. This alternative mechanistic approach, involving the generation of alkyl radicals, offers a pathway to bypass the limitations of SN2 reactions, particularly for challenging substrates. While specific studies on the deoxyfluorination of 1-Decanol, 2-fluoro- are not detailed, the principles of radical stability and fluorine atom transfer would govern such a transformation.

Dehydrofluorination: For simpler alpha-fluoro alcohols, such as 2-fluoroethanol, dehydrofluorination can occur under basic conditions, yielding an aldehyde (acetaldehyde) wikipedia.org. This reaction involves the elimination of HF, where the alpha-fluorine and a beta-hydrogen are removed. For 1-Decanol, 2-fluoro-, a similar mechanistic pathway could lead to the formation of 2-decenal under appropriate basic conditions, involving the abstraction of the beta-hydrogen and departure of the fluoride (B91410) ion.

Oxidation: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids. The presence of an alpha-fluorine can influence the reactivity of the alpha-carbon and the stability of any enolic intermediates if the oxidation proceeds through such pathways. For instance, alpha-fluorinated carbonyl compounds can exhibit higher enol content compared to their non-fluorinated counterparts due to the opposing polarization effect of the alpha-fluorine siue.edu. This suggests that the oxidation of 1-Decanol, 2-fluoro- to 2-fluorodecanal could be mechanistically influenced by the fluorine atom's electron-withdrawing nature.

Reactions with Difluorocarbene Sources: While not a transformation of 1-Decanol, 2-fluoro-, understanding how alcohols react with fluorinating agents is crucial for its broader chemical context. For example, the difluoromethylation of alcohols using TMSCF2Br as a difluorocarbene source proceeds through a direct interaction between the neutral alcohol and difluorocarbene, a mechanism distinct from the reaction with phenols cas.cn. This highlights how the nature of the alcohol, even with an existing fluorine substituent, can dictate the mechanistic course with specific fluorination reagents.

Chemical Transformations and Derivative Synthesis from 1 Decanol, 2 Fluoro

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of 1-Decanol (B1670082), 2-fluoro- is a primary alcohol, making it amenable to a range of nucleophilic substitution reactions, notably esterification and etherification.

Esterification: This process involves the reaction of the alcohol with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides) to form an ester. The reaction is typically acid-catalyzed and reversible when using carboxylic acids directly. For instance, general esterification reactions are commonly performed by heating alcohols with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid smolecule.com. Fluorinated alcohols, including various fluorinated decanols, are known to undergo esterification to produce fluorinated esters google.comrsc.org. For example, 2,3,3,3-tetrafluoropropionic esters can be synthesized by reacting 2,3,3,3-tetrafluoroalanine derivatives with alcohols like decanol (B1663958) under controlled conditions rsc.org. While specific data for 1-Decanol, 2-fluoro- is limited, its primary alcohol nature suggests it will readily participate in such reactions.

Etherification: The formation of ethers from alcohols can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. Fluorinated alcohols are known to form fluorinated ethers. For example, 1H,1H,2H,2H-heptadecafluoro-1-decanol (8:2 FTOH), another fluorinated decanol isomer, has been shown to undergo etherification reactions, such as with tert-butyldimethylchlorosilane to synthesize tert-butyldimethyl(3,3,4,4,4-pentafluorobutoxy)silane fluorine1.ru. More broadly, the preparation of fluorinated ethers can be achieved through the Williamson reaction by reacting polyfluoroalkanol alcoholates with alkyl halides libretexts.org.

Oxidation and Reduction Chemistry of the Fluorinated Alcohol Moiety

The primary alcohol functionality of 1-Decanol, 2-fluoro- dictates its typical oxidation and reduction behavior.

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents yield aldehydes, while stronger conditions lead to carboxylic acids. Chromium trioxide (CrO3) is a common oxidizing agent used in organic chemistry for the oxidation of alcohols askfilo.com. A relevant example for fluorinated decanols is the oxidation of 10-fluoro-1-decanol using CrO3, which yields a fluorinated carboxylic acid isotope.com. This indicates that the presence of fluorine does not prevent the typical oxidation pathways of the primary alcohol group.

Reduction: Direct reduction of the alcohol moiety of 1-Decanol, 2-fluoro- to an alkane (defluorination or deoxygenation) is generally challenging under standard conditions, as alcohols are not easily reduced to alkanes. However, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate) or a halide, which can then undergo reduction (e.g., by hydride reagents) to remove the oxygen functionality. The synthesis of fluorinated alcohols themselves can involve reduction steps, such as the reduction of fluorinated acyl chlorides to fluorinated alcohols using reagents like lithium aluminum hydride chegg.com. This demonstrates the utility of reduction in synthesizing fluorinated alcohol structures, but not typically the direct reduction of the alcohol moiety itself to an alkane.

Introduction of Additional Functionalities for Molecular Diversification

The hydroxyl group of 1-Decanol, 2-fluoro- provides a handle for introducing various other functionalities, enabling molecular diversification.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine, bromine, iodine) using appropriate halogenating reagents such as thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. This transforms the alcohol into a fluorinated alkyl halide, which can then serve as a substrate for further nucleophilic substitution or elimination reactions.

Sulfonate Ester Formation: Reaction of the alcohol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride)) in the presence of a base yields sulfonate esters (tosylates or mesylates). These sulfonate esters are excellent leaving groups, facilitating subsequent nucleophilic substitutions to introduce various functional groups like amines, nitriles, or azides.

Formation of Carbonyl Derivatives: As discussed under oxidation, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. These carbonyl functionalities open pathways to a wide array of derivatives, including imines, oximes, hydrazones (from aldehydes), and amides, esters, or acid halides (from carboxylic acids).

Data Tables: Due to the limited availability of specific quantitative research data (e.g., precise yields, optimal conditions) for the chemical transformations of "1-Decanol, 2-fluoro-" itself, detailed interactive data tables cannot be generated at this time. The discussions above are based on general principles of fluorinated alcohol chemistry and analogous reactions observed for related compounds.

Environmental Transformation and Degradation Pathways of 1 Decanol, 2 Fluoro

Biotransformation Studies in Model Environmental Systems

Aerobic Biotransformation Pathways

Specific aerobic biotransformation pathways for 1-Decanol (B1670082), 2-fluoro- have not been identified in the provided research findings. While general aerobic degradation of organic compounds often involves oxygenases and subsequent metabolic steps leading to mineralization rsc.org, detailed studies on how 1-Decanol, 2-fluoro- undergoes such transformations are not documented. Research on other fluorinated alcohols, particularly highly fluorinated ones like 8:2 fluorotelomer alcohol (8:2 FTOH), indicates that they can undergo aerobic biotransformation, often leading to the formation of fluorinated carboxylic acids nih.govnih.gov. However, these findings are not directly transferable to 1-Decanol, 2-fluoro- due to significant structural differences.

Anaerobic Biotransformation Pathways

Information regarding the anaerobic biotransformation pathways of 1-Decanol, 2-fluoro- is not specifically available in the reviewed literature. Anaerobic degradation of organic compounds often involves reductive dehalogenation or other oxygen-independent processes nih.govthieme-connect.de. For highly fluorinated compounds, anaerobic biodegradation has been observed, leading to the release of fluoride (B91410) ions and the formation of various poly- and perfluorinated metabolites nih.gov. However, such specific pathways for 1-Decanol, 2-fluoro- are not detailed.

Enzymatic Mechanisms of Transformation

The specific enzymatic mechanisms involved in the transformation of 1-Decanol, 2-fluoro- have not been elucidated in the current scientific literature. For other fluorinated compounds, enzymatic defluorination can occur, often involving oxygenolytic enzyme systems, particularly for terminally monofluorinated alkanes wikipedia.orgresearchgate.net. However, the precise enzymes and their mechanisms for 1-Decanol, 2-fluoro- remain undocumented.

Abiotic Degradation Processes

Abiotic degradation processes, such as photodegradation and hydrolysis, are crucial for understanding the environmental fate of chemicals. For 1-Decanol, 2-fluoro-, detailed studies on these processes are not specifically available.

Photodegradation Mechanisms in Aqueous and Atmospheric Environments

Specific photodegradation mechanisms for 1-Decanol, 2-fluoro- in aqueous and atmospheric environments are not detailed in the provided search results. Photodegradation typically involves the alteration of materials by light, often through oxidation and hydrolysis, and can occur via direct photolysis or indirect processes involving reactive species like hydroxyl radicals nih.govresearchgate.netmdpi.commolaid.comresearchgate.net. While studies on other fluorinated alcohols, such as 8:2 FTOH, indicate indirect photodegradation in aqueous media primarily driven by hydroxyl radicals nih.gov, these findings cannot be directly applied to 1-Decanol, 2-fluoro- without specific experimental evidence.

Hydrolysis Pathways and Stability Assessment

Information on the specific hydrolysis pathways and stability assessment for 1-Decanol, 2-fluoro- is not available in the examined literature. Hydrolysis is a chemical reaction with water that can lead to degradation, particularly for compounds containing hydrolyzable groups researchgate.net. While some fluorinated compounds are known for their high chemical stability and resistance to hydrolysis rsc.org, the specific stability and hydrolysis pathways of 1-Decanol, 2-fluoro- have not been explicitly described.

Analytical Method Development and Environmental Monitoring for 1 Decanol, 2 Fluoro

Chromatographic Techniques for Trace Analysis

Chromatographic techniques are fundamental for separating complex mixtures, allowing for the isolation and subsequent detection of target analytes.

Gas Chromatography (GC) Method Optimization

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. The PubChem entry for 1-Decanol (B1670082), 2-fluoro- indicates that GC-Mass Spectrometry (GC-MS) spectra are available for this compound, suggesting its amenability to GC analysis nih.gov.

For the optimization of a GC method for 1-Decanol, 2-fluoro-, several parameters would typically be considered:

Column Selection: Non-polar or moderately polar stationary phases (e.g., 5%-phenyl-methylpolysiloxane) are commonly used for alcohols. The column dimensions (length, internal diameter, film thickness) influence separation efficiency and analysis time. Narrower internal diameter columns and thinner films can lead to faster analyses and improved peak efficiencies gcms.czsigmaaldrich.com.

Temperature Program: An optimized oven temperature program is critical for achieving good resolution and reasonable run times. For alcohols, a ramped temperature program, starting at a lower temperature to retain the analyte and increasing to elute it, is often employed. For instance, studies on 1-decanol (an unfluorinated analog) have shown that increasing injection temperature from 40 °C to 90 °C can significantly increase the response, and an incubation temperature of 90 °C resulted in optimal yield for volatile alcohols in headspace analysis nih.gov.

Carrier Gas: Helium is a common carrier gas, but hydrogen can offer faster analysis times and better efficiency, though its compatibility with certain detectors (like some Mass Spectrometry Detectors) needs to be considered sigmaaldrich.com.

Injection Parameters: Parameters such as injection volume, injection temperature, and injection speed need optimization. For example, increasing injection speed can enhance the yield of higher boiling point volatile alcohols nih.gov. Split/splitless injection modes would be chosen based on the desired sensitivity and concentration of the analyte.

While these general principles apply, specific optimized GC parameters (e.g., column type, temperature program, flow rates) for 1-Decanol, 2-fluoro- are not detailed in the available search results.

Liquid Chromatography (LC) Method Development

Liquid chromatography (LC) is suitable for compounds that are less volatile or thermally labile. For 1-Decanol, 2-fluoro-, reversed-phase high-performance liquid chromatography (RP-HPLC) would likely be the primary approach due to its relatively non-polar character conferred by the decanol (B1663958) backbone, despite the presence of the fluoro group and hydroxyl group.

Key considerations for LC method development include:

Column Chemistry: C18 columns are widely used in RP-HPLC. The specific stationary phase (e.g., particle size, pore size, end-capping) can affect retention and selectivity.

Mobile Phase: The mobile phase typically consists of a mixture of water (often with a buffer or acid/base modifier to control pH and ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is frequently used to separate components with a wide range of polarities researchgate.net. For instance, methods for other long-chain alcohols have utilized mobile phases of water and acetonitrile sci-hub.se.

Flow Rate and Temperature: These parameters impact retention time, peak shape, and efficiency. Optimized flow rates and column temperatures are crucial for method robustness and performance researchgate.netsci-hub.se.

Detection: While UV detection is common in LC, 1-Decanol, 2-fluoro- may lack a strong chromophore, necessitating detectors like a Refractive Index Detector (RID) or, more commonly for trace analysis, mass spectrometry (MS) sci-hub.se.

Specific LC method development details for 1-Decanol, 2-fluoro- are not provided in the search results. However, the development of robust and sensitive LC methods for other alcohols and fluorinated compounds serves as a precedent researchgate.netsci-hub.seresearchgate.net.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) provides high sensitivity and selectivity, making it indispensable for trace analysis and identification.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS), often coupled with GC (GC-MS/MS) or LC (LC-MS/MS), offers enhanced selectivity and lower detection limits compared to single-stage MS. This is particularly valuable for complex matrices and trace-level quantification.

Ionization Mode: For GC-MS/MS, Electron Ionization (EI) is standard, providing characteristic fragmentation patterns. Chemical Ionization (CI), especially positive chemical ionization (PCI), can be used to generate more stable molecular ions ([M+H]+) which are useful for quantification researchgate.net. For LC-MS/MS, Electrospray Ionization (ESI) is commonly employed, typically in positive ion mode for alcohols, to generate protonated molecular ions.

Precursor and Product Ion Selection: In MS/MS, a precursor ion (often the molecular ion or a characteristic fragment) is selected and fragmented further to produce product ions. Monitoring specific precursor-product ion transitions (Multiple Reaction Monitoring, MRM) provides high specificity and reduces matrix interferences. For highly fluorinated alcohols like 1H,1H,2H,2H-Perfluoro-1-decanol (8:2 FTOH), GC/MS in positive chemical ionization mode has been used for quantitative analysis, with an instrument detection limit of 10 fg/L researchgate.net. While this is for a different fluorinated decanol, it illustrates the potential of GC-MS for trace fluorinated alcohol analysis. LC-MS/MS has also been applied to dodecanol (B89629) and ethoxylated dodecanols, demonstrating its utility for alcohol analysis, sometimes requiring derivatization to improve detection limits researchgate.net.

No specific MS/MS transitions or detailed applications for 1-Decanol, 2-fluoro- are explicitly mentioned in the provided search results.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides highly accurate mass measurements, enabling the determination of elemental composition for unknown compounds. This is particularly useful for identifying metabolites or transformation products of 1-Decanol, 2-fluoro- in environmental or biological matrices.

HRMS can be employed in both targeted and non-targeted screening approaches. In non-targeted screening, it can detect and characterize unexpected fluorinated compounds, which is crucial in environmental monitoring of emerging contaminants. The accurate mass data helps in proposing molecular formulas, and fragmentation patterns (MS/MS data) can provide structural information, aiding in the identification of metabolites even without prior knowledge of their exact structure.

Specific HRMS applications for metabolites of 1-Decanol, 2-fluoro- are not detailed in the provided search results.

Sample Preparation and Extraction Methodologies from Complex Matrices

Effective sample preparation is crucial for isolating 1-Decanol, 2-fluoro- from complex matrices (e.g., water, soil, biological samples) and concentrating it to achieve desired detection limits. The choice of method depends on the matrix, the concentration of the analyte, and its physicochemical properties (e.g., volatility, solubility).

Common extraction methodologies applicable to organic compounds like 1-Decanol, 2-fluoro- include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For alcohols, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) are often used researchgate.netresearchgate.net. The efficiency of LLE can be influenced by factors such as pH, ionic strength, and the presence of other matrix components researchgate.net.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte from a liquid sample, followed by elution with a small volume of solvent. This technique offers good cleanup and pre-concentration. Various sorbent chemistries (e.g., C18, polymeric phases) can be chosen based on the analyte's properties.

Headspace Techniques: For volatile or semi-volatile compounds, headspace extraction (static or dynamic) can be used to transfer the analyte from the sample matrix into the gas phase, which is then injected into a GC system nih.gov. This is particularly useful for environmental air samples or samples where the analyte is present in the vapor phase.

Matrix-Specific Considerations: For solid matrices like soil, techniques such as solvent extraction (e.g., with methanol (B129727) or MTBE) followed by cleanup steps are often necessary to remove interfering compounds researchgate.netresearchgate.net. For example, a method for fluorotelomer alcohols (FTOHs) in soil involved extraction with MTBE researchgate.net.

The optimization of sample preparation methods for 1-Decanol, 2-fluoro- would require empirical studies to determine the most effective extraction solvent, volume, extraction time, and cleanup steps to minimize matrix effects and maximize recovery. No specific, optimized sample preparation protocols solely for 1-Decanol, 2-fluoro- are detailed in the provided search results.

Advanced Applications and Future Research Directions of 1 Decanol, 2 Fluoro

Exploratory Research in Novel Material Science Applications

The incorporation of fluorine into organic molecules often imparts unique properties such as increased thermal and chemical stability, hydrophobicity, and oleophobicity, which are highly desirable in material science. For instance, highly fluorinated decanols have been investigated for their use in water-repellent and oil-resistant coatings due to their high fluorine content. smolecule.com They can also enhance the barrier properties of coatings applied to metals, improving resistance to corrosion. However, for 1-Decanol (B1670082), 2-fluoro-, with only a single fluorine atom, the extent to which these properties are significantly altered compared to the non-fluorinated decanol (B1663958), or how they compare to highly fluorinated counterparts, remains an area requiring specific investigation. Current literature does not provide detailed research findings or data tables on the use of 1-Decanol, 2-fluoro- in novel material science applications. Potential areas for future exploratory research could include its role in modifying surface energies, as a component in specialized lubricants, or in the development of new surfactants where a subtle change in polarity is desired.

Design and Synthesis of Bioactive Analogs for Academic Inquiry

Fluorine incorporation into organic molecules can significantly impact their biological activity, metabolic stability, and lipophilicity, making fluorinated compounds valuable in medicinal chemistry and drug discovery. beilstein-journals.org For example, fluorinated carbohydrate derivatives and nucleoside analogs have been synthesized and studied for their potential as tools in protein-carbohydrate interaction studies or as antiviral agents. rsc.orgnih.govmdpi.com The introduction of fluorine can modulate protein affinity and improve pharmacokinetic properties. beilstein-journals.org However, there are no specific detailed research findings or data tables available that describe the design, synthesis, or biological evaluation of bioactive analogs derived directly from 1-Decanol, 2-fluoro-. Academic inquiry into 1-Decanol, 2-fluoro- could involve its use as a chiral building block if synthesized enantioselectively, or as a precursor for novel fluorinated lipids or amphiphiles for membrane studies, but such research is not currently documented for this specific compound.

Catalysis and Green Chemistry Applications

Catalysis is a cornerstone of green chemistry, enabling more efficient resource utilization and the design of environmentally benign processes by reducing waste and energy input. wordpress.comrsc.org Fluorous chemistry, which utilizes highly fluorinated compounds and solvents, has gained attention in green chemistry due to the ease of product separation and catalyst recycling. tcichemicals.com Fluorous catalysts can be readily separated from reaction mixtures, facilitating their reuse. tcichemicals.com While fluorous solvents and catalysts have been employed in various organic reactions, including hydroformylation and oxidation reactions, there is no specific documented research on 1-Decanol, 2-fluoro- itself serving as a catalyst or playing a direct role in green chemistry applications. tcichemicals.com Its potential in this area would likely be limited given its simple structure and single fluorine atom, which is unlikely to confer the unique phase-separation properties typically associated with highly fluorinated fluorous compounds. Further research would be needed to explore any specific catalytic or green chemistry roles for this particular compound.

Interdisciplinary Research Collaborations and Emerging Fields

Interdisciplinary research often involves combining expertise from different scientific domains to address complex challenges. In the context of fluorinated compounds, this could involve collaborations between synthetic chemists, material scientists, biologists, and environmental scientists to explore novel applications. For instance, fluorinated compounds are relevant in environmental science for understanding their persistence and degradation, although this often pertains to highly fluorinated substances like PFAS. smolecule.com While 1-Decanol, 2-fluoro- could theoretically be a subject of interdisciplinary study, such as in the development of new analytical standards or as a model compound for studying the effects of subtle fluorination on physicochemical properties, specific documented instances of such collaborations or its role in emerging fields are not available in the current literature. Its relatively simple structure and limited current research profile suggest that its exploration in emerging interdisciplinary fields is still nascent or not yet publicly reported.

Q & A

Q. What are the key thermodynamic properties of 2-fluoro-1-decanol, and how can they be experimentally determined?

- Methodological Answer: Thermodynamic properties like heat capacity, entropy, and phase transitions can be measured using adiabatic calorimetry. For 1-decanol, heat capacities were determined between 5 K and 390 K using adiabatic calorimetric methods . Similar methodologies can be adapted for 2-fluoro-1-decanol, with adjustments for fluorine's electronegativity and polarizability. Differential scanning calorimetry (DSC) is recommended for identifying melting points and phase transitions, while vapor-liquid equilibria (VLE) experiments require high-pressure setups to account for fluorine-induced polarity changes .

Q. How does 2-fluoro-1-decanol interact with graphite surfaces, and what techniques validate these interactions?

- Methodological Answer: Scanning probe microscopy (SPM) is effective for studying molecular film formation. For 1-decanol, SPM revealed layered structures on graphite, with inhomogeneous in-plane distribution due to alkyl chain alignment . For the fluorinated variant, atomic force microscopy (AFM) in tapping mode can resolve fluorine-induced steric and electronic effects. Complementary X-ray photoelectron spectroscopy (XPS) quantifies surface fluorine content, while molecular dynamics simulations model adsorption energetics .

Advanced Research Questions

Q. What experimental and computational approaches are needed to resolve contradictions in phase equilibria data for 2-fluoro-1-decanol in supercritical CO₂ systems?

- Methodological Answer: High-pressure phase equilibria experiments (e.g., CO₂ + 1-decanol + n-tetradecane systems) require sapphire view cells and synthetic methods to measure miscibility windows . For fluorinated analogs, adjust pressure-temperature (PT) parameters to account for fluorine's solvophobic effects. Computational modeling with PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) can predict azeotropic behavior but requires regressed binary interaction parameters (BIPs) from high-pressure data. Discrepancies between predicted and experimental azeotropes (e.g., deviations in vapor composition) necessitate iterative refinement of BIPs .

Q. How does fluorination at the 2-position alter biodegradability compared to 1-decanol, and what analytical frameworks quantify this?

- Methodological Answer: 1-Decanol's biodegradability is attributed to hydroxyl group reactivity . For 2-fluoro-1-decanol, use OECD 301F respirometry to measure microbial oxygen consumption, with gas chromatography-mass spectrometry (GC-MS) tracking metabolite formation (e.g., fluorinated carboxylic acids). Comparative kinetic studies require isotope-labeled (¹⁸O) water to trace hydrolysis pathways. Density functional theory (DFT) calculations predict bond dissociation energies for C-F vs. C-OH bonds, guiding persistence assessments .

Q. What synthetic strategies optimize yield and purity of 2-fluoro-1-decanol, and how are side reactions mitigated?

- Methodological Answer: Fluorination via nucleophilic substitution (e.g., decyl bromide with KF in dimethylformamide) requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Monitor reaction progress using ¹⁹F NMR to detect intermediates. Purification via fractional distillation under reduced pressure minimizes thermal decomposition. Impurity profiling with high-resolution LC-MS identifies byproducts like 2-fluoro-decene (from β-elimination), which can be suppressed by low-temperature reactions (<50°C) .

Data Contradiction Analysis

Q. Why do computational models (e.g., PC-SAFT) fail to predict phase behavior accurately for fluorinated alcohols, and how can this be resolved?

- Methodological Answer: PC-SAFT underestimates azeotropic temperatures in 1-decanol + n-tetradecane systems due to overestimated positive deviations in activity coefficients . For fluorinated analogs, incorporate fluorine-specific association terms (e.g., F···H-O hydrogen bonding) into the PC-SAFT framework. Validate models against high-pressure VLE data (8–15 MPa) and use quantum mechanical calculations (e.g., COSMO-RS) to refine segment parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.